molecular formula C33H46OSi B14561526 (Dodecyloxy)(dimethyl)(triphenylmethyl)silane CAS No. 62092-88-0

(Dodecyloxy)(dimethyl)(triphenylmethyl)silane

Cat. No.: B14561526
CAS No.: 62092-88-0
M. Wt: 486.8 g/mol
InChI Key: DIFCEQNVQVZDIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Dodecyloxy)(dimethyl)(triphenylmethyl)silane is an organosilicon compound characterized by the presence of a dodecyloxy group, two methyl groups, and a triphenylmethyl group attached to a silicon atom. This compound is part of the broader class of silanes, which are widely used in various chemical applications due to their unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Dodecyloxy)(dimethyl)(triphenylmethyl)silane typically involves the reaction of dodecanol with chlorodimethylsilane and triphenylmethyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (Dodecyloxy)(dimethyl)(triphenylmethyl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(Dodecyloxy)(dimethyl)(triphenylmethyl)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Dodecyloxy)(dimethyl)(triphenylmethyl)silane involves its ability to donate hydride ions or act as a radical initiator in various chemical reactions. The silicon atom’s affinity for oxygen and fluorine allows it to participate in a wide range of reactions, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Uniqueness: (Dodecyloxy)(dimethyl)(triphenylmethyl)silane is unique due to the combination of its bulky triphenylmethyl group and long dodecyloxy chain, which impart distinct steric and electronic properties. This makes it particularly useful in applications requiring specific reactivity and stability profiles .

Properties

CAS No.

62092-88-0

Molecular Formula

C33H46OSi

Molecular Weight

486.8 g/mol

IUPAC Name

dodecoxy-dimethyl-tritylsilane

InChI

InChI=1S/C33H46OSi/c1-4-5-6-7-8-9-10-11-12-22-29-34-35(2,3)33(30-23-16-13-17-24-30,31-25-18-14-19-26-31)32-27-20-15-21-28-32/h13-21,23-28H,4-12,22,29H2,1-3H3

InChI Key

DIFCEQNVQVZDIX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCO[Si](C)(C)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.